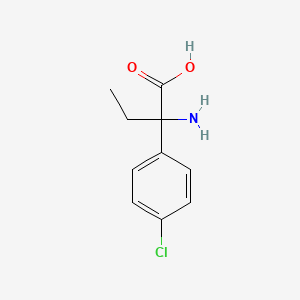

2-Amino-2-(4-chlorophenyl)butanoic acid

描述

“2-Amino-2-(4-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 . This compound is also known as “®-2-Amino-4-(2-chlorophenyl)butanoic acid” and has a CAS Number of 1260606-19-6 .

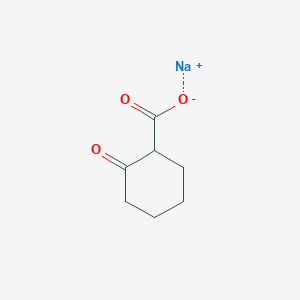

Molecular Structure Analysis

The molecular structure of “2-Amino-2-(4-chlorophenyl)butanoic acid” consists of a butanoic acid backbone with an amino group at the 2nd carbon and a 4-chlorophenyl group also attached to the 2nd carbon .

Physical And Chemical Properties Analysis

“2-Amino-2-(4-chlorophenyl)butanoic acid” is a hydrophobic compound . It has a molecular weight of 213.66 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .

科学研究应用

Central Nervous System Depressant

Baclofen acts as a central nervous system depressant . It reduces the activity of the central nervous system, which can be beneficial in treating conditions like anxiety, panic disorders, and certain types of pain .

GABA Agonist

Baclofen is a GABA (gamma-aminobutyric acid) agonist . It binds to and activates GABA receptors, which are primarily responsible for inhibiting the activity of the nervous system. This can help in managing conditions like epilepsy, neuropathic pain, and certain types of anxiety disorders .

Muscle Relaxant

One of the primary uses of Baclofen is as a muscle relaxant . It is used to treat muscle spasm and immobility associated with strains, sprains, and injuries of the back and, to a lesser degree, injuries to the neck . It is also used for the treatment of a variety of clinical conditions that have in common only the presence of skeletal muscle hyperactivity, for example, the muscle spasms that can occur in multiple sclerosis .

Anti-bacterial Activity

Baclofen has been reported for potential anti-bacterial activity . This suggests that it could be used in the treatment or prevention of bacterial infections .

Inhibition of Sunflower Seedling Development

Research has shown that Baclofen can inhibit the development of sunflower seedlings . This could have implications for its use in agricultural research and practices .

Antinociceptive Properties

Baclofen has been investigated for its antinociceptive properties , which means it can block the detection of a painful or harmful stimulus by sensory neurons. This could make it useful in the management of certain types of pain .

Anti-cancer and Anti-leishmanial Agents

Hybrid molecules similar to Baclofen have attracted recent interest in terms of biological activity, that is, as anti-cancer and anti-leishmanial agents . This suggests potential applications of Baclofen in cancer treatment and the treatment of Leishmaniasis .

Treatment of Muscle Spasticity

Baclofen is a frequently used non-addictive drug to treat muscle spasticity . Muscle spasticity is a condition where muscles are continuously contracted causing stiffness or tightness of the muscles that may interfere with movement, speech, and gait .

安全和危害

The safety information for “2-Amino-2-(4-chlorophenyl)butanoic acid” indicates that it is a compound with some hazards. The compound has been assigned the signal word “Warning” and is associated with Hazard Statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

属性

IUPAC Name |

2-amino-2-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQIZSMUAOFTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285565, DTXSID601267312 | |

| Record name | 2-amino-2-(4-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-chlorophenyl)butanoic acid | |

CAS RN |

4895-99-2, 7621-78-5 | |

| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4895-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC42312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)

![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)

![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)